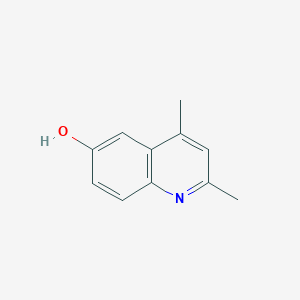![molecular formula C14H17N3O7 B1659332 Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate CAS No. 64605-83-0](/img/structure/B1659332.png)
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C14H17N3O7. It is known for its unique structure, which includes a hydrazone linkage and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxy-2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
Scientific Research Applications
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar in structure but lacks the nitrophenyl and hydrazone groups.
Malonic acid derivatives: Share the propanedioic acid backbone but differ in functional groups attached to the core structure.
Uniqueness
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is unique due to its combination of a hydrazone linkage and a nitrophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
64605-83-0 |
|---|---|
Molecular Formula |
C14H17N3O7 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H17N3O7/c1-4-23-13(18)12(14(19)24-5-2)16-15-10-7-6-9(22-3)8-11(10)17(20)21/h6-8,15H,4-5H2,1-3H3 |
InChI Key |
LLQGUWNHKKXALR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B1659255.png)
![3-[2-[[3-[(3-Ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1659261.png)


![3-(4-bromophenyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1659264.png)
![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-](/img/structure/B1659265.png)

![2-Bromo-1-[4-(decyloxy)phenyl]ethan-1-one](/img/structure/B1659270.png)
![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
